Product packaging for Aureusimine A(Cat. No.:CAS No. 1244033-70-2)

Aureusimine A

Cat. No.: B590451
CAS No.: 1244033-70-2
M. Wt: 244.294
InChI Key: OVNQNQOVBVQZCE-UHFFFAOYSA-N
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Description

Overview of Natural Products from Microbial Sources

Microorganisms are a prolific source of natural products, which are also known as secondary metabolites. researchgate.netoup.comilmiyanjumanlar.uz These low molecular weight compounds are not essential for the immediate survival of the microbe but often provide significant evolutionary advantages. oup.comlibretexts.org Microbial natural products exhibit immense structural and functional diversity and are the foundation for many therapeutic agents, including antibiotics, antifungals, anticancer drugs, and immunosuppressants. researchgate.netoup.comoup.comasm.org For thousands of years, natural products have been a cornerstone of traditional medicine, and the discovery of penicillin from the fungus Penicillium notatum in 1929 marked a turning point, positioning microbial sources at the forefront of drug discovery. mdpi.com The exploration of diverse microbial habitats continues to yield novel compounds with unique biological activities. mdpi.com

Significance of Secondary Metabolites in Microbial Pathogenesis and Host-Microbe Interactions

Secondary metabolites play a crucial role in the complex interactions between microbes and their hosts, as well as in the competition between different microorganisms. walshmedicalmedia.comelifesciences.orgfrontiersin.org In the context of pathogenesis, these molecules can act as virulence factors, contributing to the ability of a pathogen to cause disease. elifesciences.orgcaymanchem.complos.org They can be involved in a variety of processes, including cell-to-cell signaling, biofilm formation, and the suppression of host defense mechanisms. elifesciences.orgoup.com For instance, some secondary metabolites can modulate the host immune response or act as toxins. frontiersin.org Conversely, secondary metabolites are also critical for symbiotic relationships and can influence the composition of host-associated microbial communities. frontiersin.org The production of these compounds is often tightly regulated and can be triggered by specific environmental cues or the presence of other organisms. elifesciences.org

Discovery and Initial Characterization of Aureusimine A and Related Pyrazinones

This compound is a member of the pyrazinone class of natural products. nih.gov The aureusimines, including this compound, B, and C, were independently discovered by two research groups in the human pathogen Staphylococcus aureus. nih.govresearchgate.net These compounds are cyclic dipeptides, and their biosynthesis is governed by a conserved gene cluster containing the genes ausA and ausB. nih.gov Genetic inactivation of this cluster confirmed its linkage to aureusimine production. nih.gov

This compound, also known as tyrvalin, is formed from the amino acids L-tyrosine and L-valine. nih.govresearchgate.net Aureusimine B, also called phevalin, is produced from L-phenylalanine and L-valine, while Aureusimine C (leuvalin) is derived from L-leucine and L-valine. caymanchem.comresearchgate.net The biosynthesis is carried out by a large, dimodular nonribosomal peptide synthetase (NRPS) named AusA. nih.govnih.gov This enzyme is notable because it functions autonomously, unlike many NRPS pathways that require multiple proteins. nih.gov The initial characterization involved the isolation and structural elucidation of these compounds, revealing their core pyrazinone heterocycle. nih.govresearchgate.net Subsequent in vitro reconstitution of the AusA enzyme demonstrated its ability to produce all naturally occurring aureusimines. nih.govnih.gov

Interactive Data Tables

Table 1: Properties of this compound

PropertyValueSource
IUPAC Name 6-[(4-hydroxyphenyl)methyl]-3-propan-2-yl-1H-pyrazin-2-one nih.gov
Molecular Formula C₁₄H₁₆N₂O₂ nih.gov
Molecular Weight 244.29 g/mol nih.gov
CAS Number 1244033-70-2 biosynth.com
Melting Point 213 °C biosynth.com
Synonyms Tyrvalin, Aureusamine A nih.gov

Table 2: Aureusimine Congeners and their Amino Acid Precursors

CompoundAmino Acid 1Amino Acid 2Source
This compound (Tyrvalin) L-TyrosineL-Valine nih.govresearchgate.net
Aureusimine B (Phevalin) L-PhenylalanineL-Valine caymanchem.comresearchgate.net
Aureusimine C (Leuvalin) L-LeucineL-Valine researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O2 B590451 Aureusimine A CAS No. 1244033-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(4-hydroxyphenyl)methyl]-3-propan-2-yl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9(2)13-14(18)16-11(8-15-13)7-10-3-5-12(17)6-4-10/h3-6,8-9,17H,7H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNQNQOVBVQZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(NC1=O)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Genetic Determinants of Aureusimine a Production

Identification of the Nonribosomal Peptide Synthetase (NRPS) Pathway

The production of aureusimines, including Aureusimine A, is dependent on a minimal NRPS system. nih.govasm.org This system is notable for its autonomous nature, as the entire synthesis is carried out by a single, large enzyme, AusA, with the help of a modifying enzyme, AusB. nih.govresearchgate.net

The genetic blueprint for this compound synthesis is located in the ausAB gene cluster. asm.orgnih.gov This cluster contains two key open reading frames: ausA, which codes for the NRPS enzyme, and ausB, which encodes a phosphopantetheinyl transferase. researchgate.net The ausAB locus is highly conserved across all sequenced strains of S. aureus, suggesting a significant biological role for the aureusimines. asm.orgnih.gov Orthologs of this gene cluster have also been identified in other pathogenic staphylococci, including Staphylococcus epidermidis, Staphylococcus capitis, and Staphylococcus lugdunensis, but are absent in other Gram-positive cocci. The ausA and ausB genes are arranged in a bicistronic operon, meaning they are transcribed together as a single messenger RNA molecule. plos.org

GeneProductFunction in Aureusimine Biosynthesis
ausAAureusimine non-ribosomal peptide synthetase (AusA)Catalyzes the selection, activation, and condensation of amino acid substrates. researchgate.net
ausBPhosphopantetheinyl transferase (AusB)Post-translationally modifies AusA to its active holo-form. researchgate.netplos.org

AusA is a large, approximately 277 kDa protein that functions as a dimodular NRPS. nih.govasm.org Its architecture consists of six domains organized into two modules: A1-T1-C-A2-T2-R. nih.govasm.org Each module is responsible for the incorporation of one amino acid into the final dipeptide structure. nih.gov Unlike many other NRPS pathways that require multiple large enzymes, AusA is a minimal, autonomous system capable of independently synthesizing the aureusimine dipeptides. nih.govresearchgate.net

The domains within AusA have specific functions:

Adenylation (A) domains (A1 and A2): Select and activate specific amino acids. nih.govasm.org

Thiolation (T) domains (T1 and T2): Covalently bind the activated amino acids as thioesters. nih.govasm.org

Condensation (C) domain: Catalyzes the formation of a peptide bond between the two amino acids. nih.govasm.org

Reductase (R) domain: Catalyzes the reductive release of the final dipeptide from the enzyme. nih.govresearchgate.net

For AusA to become active, it must undergo a crucial post-translational modification. This is where AusB comes into play. AusB is a phosphopantetheinyl transferase (PPTase) that transfers a 4'-phosphopantetheine (B1211885) (Ppant) moiety from coenzyme A to a conserved serine residue within the thiolation (T) domains of the apo-AusA enzyme. nih.govresearchgate.net This conversion to the holo-form of AusA is essential for the T domains to covalently tether the amino acid substrates during synthesis. asm.org

Role of AusA as a Dimodular Nonribosomal Peptide Synthetase

Mechanistic Aspects of Aureusimine Biosynthesis

The biosynthesis of this compound is a stepwise process involving substrate recognition, enzymatic reactions, and spontaneous chemical transformations.

The two adenylation domains of AusA exhibit distinct substrate specificities. The first adenylation domain (A1) is highly specific for L-valine. nih.govnih.gov In contrast, the second adenylation domain (A2) shows a more relaxed substrate specificity, with a preference for L-tyrosine, but also accepting L-phenylalanine and, to a lesser extent, L-leucine. nih.govasm.orgnih.gov This relaxed specificity of the A2 domain is responsible for the production of different aureusimine congeners, such as this compound (tyrvalin) from L-tyrosine and L-valine, and phevalin from L-phenylalanine and L-valine. asm.orgnih.gov Studies have shown that the A2 domain has a lower Michaelis constant (KM) for L-Tyr compared to L-Phe, indicating a higher affinity for L-tyrosine. nih.gov

Aureusimine CongenerAmino Acid Precursors
This compound (Tyrvalin)L-Tyrosine, L-Valine
Aureusimine B (Phevalin)L-Phenylalanine, L-Valine
LeuvalinL-Leucine, L-Valine

The synthesis of this compound begins with the A1 domain of AusA activating and loading L-valine onto the T1 domain. nih.govnih.gov Concurrently, the A2 domain activates and loads L-tyrosine onto the T2 domain. The condensation (C) domain then catalyzes the formation of a peptide bond between the L-valine on T1 and the L-tyrosine on T2, resulting in the dipeptide L-Val-L-Tyr covalently attached to the T2 domain. nih.govnih.gov

The final enzymatic step is catalyzed by the C-terminal reductase (R) domain, which reductively releases the dipeptidyl intermediate as an amino aldehyde. nih.govresearchgate.net This aldehyde then undergoes a spontaneous cyclization to form a dihydropyrazinone intermediate. nih.govacs.org The final step, the oxidation of the dihydropyrazinone to the aromatic pyrazinone structure of this compound, is also a spontaneous process, likely driven by the increased stability of the resulting aromatic ring. nih.govresearchgate.netacs.org

Substrate Specificity and Amino Acid Incorporation Pathways

Regulation of Aureusimine Production

The synthesis of aureusimines in Staphylococcus aureus is a regulated process, influenced by both the bacterium's growth state and its surrounding environment. The conservation of the ausAB gene cluster across all sequenced S. aureus strains points to an important biological role for these molecules, necessitating a controlled production strategy. asm.org

Modulation by Environmental Factors and Bacterial Growth Phases

The production of this compound (tyrvalin) and its related compounds is significantly modulated by the growth phase of the bacteria and the availability of precursor amino acids in the environment. nih.govasm.org Research has consistently shown that the genes responsible for aureusimine biosynthesis, ausAB, are upregulated during the stationary phase of bacterial growth. asm.orgnih.gov This suggests that these secondary metabolites may play a role in bacterial survival or competition when nutrients become limited and population density is high. mlsu.ac.in The transition from logarithmic to stationary phase, typically after 12-16 hours of growth, is associated with higher yields of these compounds. qiagen.com

The composition of the growth medium, particularly the availability of the constituent amino acids—L-tyrosine, L-phenylalanine, and L-valine—directly impacts the type and quantity of aureusimines produced. asm.orgasm.org Studies using chemically defined media (CDM) have demonstrated that S. aureus can synthesize these amino acids de novo to produce aureusimines, even when they are absent from the medium. asm.org However, the bacterium shows a preference for incorporating exogenously supplied aromatic amino acids. biorxiv.org

For instance, when grown in a medium lacking tyrosine, S. aureus still produces phevalin (Aureusimine B) but not tyrvalin (this compound), despite being capable of de novo tyrosine synthesis. biorxiv.org Conversely, in a medium lacking phenylalanine, tyrvalin is produced while phevalin is not. biorxiv.org This indicates a selective uptake and incorporation mechanism for these precursors. biorxiv.org Furthermore, in host-mimicking environments, such as a synthetic medium simulating human nasal secretions which lacks tyrosine, S. aureus produces significant amounts of phevalin. asm.org This differential production based on environmental cues suggests a specific role for these molecules in host-pathogen interactions. nih.govasm.org

Table 1: Aureusimine Production in S. aureus under Different Media Conditions

Medium Key Missing Amino Acid(s) Detected Aureusimine Finding Source(s)
Tryptic Soy Broth (TSB) None (Complex Medium) Phevalin, Tyrvalin Both compounds are produced during the stationary phase. asm.orgnih.gov
Chemically Defined Medium (CDM) None Phevalin, Tyrvalin Yields for both products are comparable. asm.org
CDM Phenylalanine Tyrvalin Phevalin production is not detected, despite de novo phenylalanine synthesis. biorxiv.org
CDM Tyrosine Phevalin Tyrvalin production is not detected, despite de novo tyrosine synthesis. biorxiv.org
CDM Valine Phevalin Phevalin is produced via de novo valine synthesis, though bacterial growth is significantly impacted. nih.govbiorxiv.org
RPMI 1640 None (Tissue Culture Medium) Preferential production of Phevalin Despite similar availability of phenylalanine and tyrosine, phevalin is the major product. asm.org
Synthetic Nasal Medium Tyrosine Marked production of Phevalin Demonstrates production in a host-mimicking environment lacking a key precursor for this compound. asm.org

Enhanced Production in Microbial Biofilms

Biofilm formation is a critical aspect of Staphylococcus aureus pathogenicity, providing resistance to antimicrobials and host immune responses. researchgate.netcapes.gov.br Research has revealed a significant link between the biofilm mode of growth and the production of aureusimines. researchgate.netresearchgate.net High-performance liquid chromatography-mass spectrometry (HPLC-MS) analyses have shown that S. aureus biofilms produce substantially greater amounts of phevalin (Aureusimine B) compared to their free-floating, planktonic counterparts. researchgate.netresearchgate.netplos.orgnih.gov A compound likely corresponding to tyrvalin (this compound) was also observed at higher levels in biofilm extracts. researchgate.netresearchgate.netplos.org

This increased production is not merely a function of cell density. plos.org When cultures were normalized to cell density, biofilms still showed significantly higher phevalin production than stationary phase planktonic cultures or cultures inoculated with resuspended biofilm cells. plos.orgnih.govplos.org This indicates that the biofilm environment itself actively promotes the synthesis of these compounds. researchgate.netresearchgate.net The upregulation of aureusimine production within biofilms suggests they may play a role in the structure, function, or defense of these complex microbial communities. nih.gov

**Table 2: Comparison of Aureusimine B (Phevalin) Production in Biofilm vs. Planktonic *S. aureus***

Culture Type Relative Production Level Observation Source(s)
Biofilm High Biofilms produce significantly more phevalin than planktonic cultures. researchgate.netresearchgate.netplos.orgnih.gov
Planktonic (Stationary Phase) Low Production is detectable but markedly lower than in biofilms, even at high cell densities. researchgate.netplos.orgnih.govplos.org

Heterologous Expression Systems for Biosynthetic Pathway Elucidation and Compound Production

The study and production of nonribosomal peptides like aureusimines can be challenging due to low yields from the native organism and complex regulatory networks. researchgate.net Heterologous expression, which involves transferring the biosynthetic gene cluster into a more tractable host organism, offers a powerful solution to these challenges. researchgate.netmcmaster.ca Escherichia coli has been successfully employed as a heterologous host for the production of aureusimines. researchgate.netmcmaster.ca

The entire ausAB gene cluster, containing the gene for the nonribosomal peptide synthetase (NRPS), ausA, and the phosphopantetheinyl transferase, ausB, was cloned into an expression vector and introduced into E. coli. nih.govmcmaster.ca This approach not only confirmed the function of the aus genes in aureusimine biosynthesis but also enabled increased production of the compounds. nih.govresearchgate.net

Furthermore, heterologous expression systems are invaluable tools for elucidating the biosynthetic pathway and exploring the flexibility of the NRPS machinery. mcmaster.ca By co-expressing the NRPS enzyme AusA with a promiscuous phosphopantetheinyl transferase (PPTase) like Sfp from Bacillus subtilis, researchers can ensure the enzyme is correctly activated to its functional holo-form. nih.gov Incubation of the purified holo-AusA with the precursor amino acids and necessary co-factors in vitro leads to the formation of aureusimines, directly demonstrating the enzyme's function. nih.gov This system allows for precursor-directed biosynthesis, where unnatural amino acid analogues can be fed to the system to generate novel pyrazinone structures, highlighting the substrate flexibility of the AusA enzyme. mcmaster.ca The successful expression in E. coli provides a platform for metabolic engineering and process optimization to further enhance the yields of aureusimines for research and potential applications. researchgate.net

Structural Elucidation Methodologies and Insights

Advanced Spectroscopic Techniques for Structural Analysis

The definitive identification and structural characterization of Aureusimine A relied on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. These techniques provided complementary data that, when pieced together, revealed the molecule's exact mass, elemental composition, and atomic connectivity.

Mass spectrometry (MS) was a cornerstone in the discovery and identification of aureusimines. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) was initially used to screen organic extracts from S. aureus cultures. rsc.org Researchers, guided by a predicted molecular mass from genomic analysis, used mass-spectral filtering software to search for the target compound. rsc.org This approach successfully identified two primary peaks in the chromatogram.

One of these peaks corresponded to this compound (also known as tyrvalin), which has a reported mass-to-charge ratio (m/z) of 245.1285. plos.org The other peak, differing by 16 mass units, was identified as Aureusimine B (phevalin). plos.org The identity of these compounds was further confirmed through tandem mass spectrometry (MS/MS) experiments, which provided fragmentation data consistent with the proposed structures. plos.org

Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), a higher-resolution version of HPLC-MS, has also been employed to assess the production of this compound and its analogs in various S. aureus strains and under different culture conditions. asm.orgbiorxiv.org Additionally, matrix-assisted laser desorption ionization-mass spectrometry imaging (MALDI-MSI) has been utilized to study the metabolism of resistant S. aureus and has successfully identified and spatially localized Aureusimine within bacterial colonies. brjac.com.br

Table 1: Key Mass Spectrometry Data for Aureusimine Identification

Technique Compound Observed m/z Significance Source(s)
HPLC-MS This compound (Tyrvalin) 245.1285 Initial detection and identification in bacterial extracts. plos.org
HPLC-MS Aureusimine B (Phevalin) 229.1335 Detected alongside this compound, differing by 16 mass units. plos.org
UPLC-MS This compound & B - Used for comparative and quantitative analysis of production. asm.orgbiorxiv.org
Tandem MS Aureusimine B (Phevalin) - Confirmed structure through fragmentation patterns. plos.org

Application of Mass Spectrometry (HPLC-MS, UPLC-MS, Tandem MS)

Genomic and Bioinformatic Approaches in Structure Prediction and Confirmation

The discovery of this compound is a classic success story for genome mining in natural product research. researchgate.netresearchgate.net Before the compound was ever isolated, bioinformatic analysis of the S. aureus genome identified a cryptic biosynthetic gene cluster predicted to produce a nonribosomal peptide. rsc.orgresearchgate.net This cluster contains two key genes, ausA and ausB. researchgate.netnih.gov

The ausA gene encodes a large, 277 kDa nonribosomal peptide synthetase (NRPS), which is the molecular machinery responsible for synthesizing the peptide backbone. asm.orgacs.org The ausB gene encodes a phosphopantetheinyl transferase, an enzyme required for the post-translational activation of the AusA synthetase. researchgate.net

Bioinformatic analysis of the AusA enzyme's domain architecture provided a roadmap to the structure of its product. researchgate.netnih.gov AusA is a dimodular NRPS with a specific sequence of domains: A₁-T₁-C-A₂-T₂-R. asm.orgnih.gov

Adenylation (A) domains: These domains select and activate specific amino acids. Analysis of the A₁ and A₂ domains of AusA predicted that they incorporate L-tyrosine and L-valine, respectively.

Thiolation (T) domains: These domains covalently bind the activated amino acids.

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the two amino acids.

Reductase (R) domain: The presence of a terminal reductase domain was particularly insightful. It suggested a reductive release mechanism for the dipeptide from the enzyme, which would generate a peptide aldehyde. rsc.orgacs.org

This bioinformatic prediction—a dipeptide aldehyde formed from tyrosine and valine—allowed researchers to hypothesize that the molecule would spontaneously cyclize to form a stable pyrazinone structure. rsc.orgbiorxiv.org This hypothesis led to a predicted molecular mass, which was then used as a specific target for the HPLC-MS-based screening of S. aureus extracts, ultimately leading to the successful isolation and characterization of this compound. rsc.org

Table 2: Genomic and Bioinformatic Insights for this compound Biosynthesis

Feature Description Predicted Outcome Source(s)
Gene Cluster ausA / ausB Encodes the biosynthetic machinery for aureusimines. researchgate.netnih.gov
Enzyme AusA (Nonribosomal Peptide Synthetase) A dimodular NRPS (A₁-T₁-C-A₂-T₂-R) that assembles the dipeptide. asm.orgresearchgate.netnih.gov
A₁ Domain Substrate L-Tyrosine Predicts incorporation of a tyrosine residue.
A₂ Domain Substrate L-Valine Predicts incorporation of a valine residue.
Release Mechanism Reductase (R) Domain Predicts reductive release to form a dipeptide aldehyde. rsc.orgacs.org

Table 3: Compound Names Mentioned in the Article

Compound Name Alternate Name(s)
This compound Tyrvalin
Aureusimine B Phevalin
Leuvalin
Valine L-Valine
Tyrosine L-Tyrosine

Chemical Synthesis of Aureusimine a and Analogues

Strategies for Total Chemical Synthesis of Aureusimine A and B

While nature employs a sophisticated nonribosomal peptide synthetase (NRPS) assembly line, chemists have devised elegant routes to construct this compound (tyrvalin) and aureusimine B (phevalin) in the laboratory. karger.comnih.govrcsb.org These strategies focus on efficiently building the core heterocyclic structure and introducing the correct stereochemistry.

Methodologies for Replicating the Core Pyrazinone Scaffold

The central challenge in the synthesis of aureusimines is the construction of the 3,6-disubstituted pyrazin-2(1H)-one ring. The biosynthesis involves the formation of a dipeptide aldehyde which then undergoes spontaneous cyclization and oxidation to yield the stable aromatic pyrazinone ring. karger.comresearchgate.netresearchgate.net

A successful chemical synthesis strategy has been developed that mimics this biosynthetic logic. A key publication outlines a synthetic route that accesses phevalin (Aureusimine B), tyrvalin (this compound), and other related pyrazinone natural products. x-mol.netacs.org The core of this methodology is a one-pot reaction sequence that involves:

Carbamate deprotection: Removal of a protecting group from the N-terminal amino acid.

Imine formation: Spontaneous cyclization between the newly freed amine and a C-terminal aldehyde.

Aerobic oxidation: Conversion of the resulting dihydropyrazinone intermediate into the final, stable pyrazinone product. x-mol.netacs.orgresearchgate.net

This sequence provides an efficient method for creating the central pyrazinone scaffold. For instance, the synthesis of tyrvalin (this compound) required a specific approach for the oxidation step due to the presence of a reactive phenolic hydroxyl group. The Parikh–Doering oxidation (using a sulfur trioxide pyridine (B92270) complex) was employed to convert the precursor alcohol to the necessary aldehyde before proceeding with the cyclization and oxidation sequence. acs.org This highlights the need to tailor synthetic steps to the specific functionalities of each analogue. The chemical synthesis of this compound has also been adapted from methods used to produce Phevalin (Aureusimine B) to serve as an analytical standard for biological studies. plos.orgsemanticscholar.org

Challenges in the Synthesis of Complex Natural Product Structures

The total synthesis of natural products like aureusimines is a formidable task that presents numerous challenges rooted in their structural complexity. lawrence-group.org Key difficulties include:

Stereocontrol: Aureusimines possess multiple stereogenic centers. Establishing the correct three-dimensional arrangement of atoms is critical for biological activity and is a significant synthetic hurdle.

Functional Group Compatibility: The molecules contain various functional groups (amines, amides, carbonyls, and in the case of this compound, a phenol) that can interfere with reactions. Chemists must employ carefully chosen protecting groups to mask reactive sites during the synthesis and then remove them without affecting the rest of the molecule.

Step Economy: Ideal syntheses are short and efficient. Developing domino or tandem reactions, where multiple bonds are formed in a single step, is a key strategy to improve efficiency and yield. lawrence-group.orgmsu.edu The one-pot deprotection/cyclization/oxidation sequence for the pyrazinone core is an example of such an efficient process. x-mol.netacs.org

Scalability: Producing sufficient quantities of the final compound for biological testing can be challenging. Reactions that work well on a small scale may not be easily adaptable to larger production.

These challenges demand creative problem-solving and a deep understanding of organic chemistry to develop practical and efficient synthetic routes. lawrence-group.org

Synthetic Access to Aureusimine Analogues and Derivatives

A primary advantage of chemical synthesis over biological production is the ability to readily create analogues and derivatives not found in nature. This allows for the exploration of the chemical space around the natural product to identify key structural features required for activity and to potentially develop improved compounds.

The synthetic route developed for phevalin and tyrvalin has been successfully applied to produce a range of other natural and non-natural pyrazinones. x-mol.netacs.org By substituting the initial amino acid building blocks, researchers have synthesized analogues including leuvalin and phileucin. x-mol.netresearchgate.net This approach provides a systematic way to probe how different side chains at the C-3 and C-6 positions of the pyrazinone ring affect the molecule's properties.

The general synthetic scheme allows for the creation of a library of pyrazinone compounds, as demonstrated by the synthesis of six additional analogues alongside the known natural products. acs.org Furthermore, biosynthetic studies using a heterologously expressed AusA enzyme have been used to generate 17 new aureusimine analogues by feeding the system non-native amino acid substrates, demonstrating the potential for chemo-enzymatic strategies to further expand the range of accessible derivatives. rcsb.orgcapes.gov.br The development of synthetic routes to related heterocyclic systems, such as pyrrolopyrazinones, further expands the toolkit for creating novel structures based on the aureusimine template. beilstein-journals.org

Biological Role and Mechanism of Action Preclinical Context

Impact on Staphylococcus aureus Physiology and Host-Pathogen Interactions

The influence of Aureusimine A and its analogue, phevalin (aureusimine B), extends to the modulation of gene expression in both the bacterium and its host, impacting the pathogen's ability to persist within host cells and navigate the host's immune response. nih.govcapes.gov.br

Modulation of Gene Expression in Bacterial and Host Cells

Initial microarray analyses suggested that aureusimines, including this compound, significantly upregulate a large number of S. aureus virulence genes. These included genes encoding for immunomodulatory proteins, host cell adhesins, and toxins. For instance, genes for chemotaxis-inhibitory protein (CHIPS) and formyl peptide receptor-like 1 inhibitory protein (FPRL1), which are crucial for evading the host immune response, were reported to be massively upregulated. Similarly, genes for fibrinogen-binding protein (fbp) and fibronectin-binding protein A (fnbpA), necessary for endothelial cell invasion, were also reported to be significantly upregulated.

However, later studies have indicated that phevalin (aureusimine B) on its own has a modest effect on the gene expression of human keratinocytes. capes.gov.brplos.org Interestingly, when combined with conditioned medium from S. aureus, phevalin amplified the differences in keratinocyte gene expression, suggesting a synergistic or potentiating role in the presence of other bacterial factors. capes.gov.brplos.org This suggests that the impact of aureusimines on host cells may be context-dependent, relying on the presence of other secreted bacterial products. plos.org

Interactive Data Table: Reported Effects of Aureusimines on S. aureus Virulence Gene Expression

Gene/ProteinFunctionReported Fold UpregulationReference
chp (CHIPS)Chemotaxis Inhibitory Protein>100
fprA (FPRL1)Formyl Peptide Receptor Inhibitory Protein>50
fbp Fibrinogen-Binding Protein187.5
fnbA Fibronectin-Binding Protein A73.5
hla Alpha-hemolysinSignificantly Upregulated

Influence on Intracellular Bacterial Persistence

A growing body of evidence points to a significant role for aureusimines in the intracellular lifestyle of S. aureus. nih.govelifesciences.orgebi.ac.uk The ability of S. aureus to survive and persist within host cells is a critical aspect of its pathogenesis, allowing it to evade the host immune system and antibiotic treatment. elifesciences.orgmdpi.com

Studies have shown that mutants of S. aureus unable to produce aureusimines (ausA and ausB mutants) exhibit a reduced ability to escape from the phagosome after being internalized by host cells, such as epithelial cells. nih.gov This phagosomal escape is a crucial step for the bacteria to reach the host cell cytoplasm, where they can replicate. frontiersin.org The absence of aureusimines leads to a significant decrease in the cytotoxicity of intracellular S. aureus. nih.gov

Furthermore, clinical mutations in the ausA gene, which encodes the aureusimine synthetase, have been linked to reduced cytotoxicity and increased intracellular persistence of S. aureus in bacteremia isolates. elifesciences.orgnih.govbiorxiv.org This suggests that while aureusimines may contribute to acute cytotoxic effects, their absence might favor a more persistent, less overtly damaging intracellular state, potentially contributing to chronic infections. elifesciences.org In macrophages, mutants lacking aureusimines are more susceptible to killing, while the addition of phevalin can rescue their survival. plos.org

Re-evaluation of Involvement in S. aureus Virulence Factor Regulation

The initial assertion that aureusimines are major regulators of S. aureus virulence has been a subject of debate and re-evaluation. plos.orgnih.gov A pivotal study demonstrated that the originally reported virulence phenotypes of an ausA deletion mutant were, in fact, due to an unintended mutation in the saeS gene of the SaeRS two-component system, a known major regulator of virulence factors. plos.orgnih.gov

When a clean ausA transposon mutant was analyzed, it showed normal hemolysis activity and production of alpha-hemolysin, and it did not exhibit attenuated virulence in a murine abscess model. plos.org This finding suggests that aureusimines themselves may not be direct, global regulators of virulence gene expression in the way that systems like SaeRS or Agr are. plos.orgnih.gov Instead, their role in virulence appears to be more specifically linked to the intracellular phase of infection, facilitating phagosomal escape and modulating host cell responses. nih.govebi.ac.uk

Cellular and Molecular Targets of this compound and Analogues

Identifying the direct molecular targets of this compound and its analogues is crucial for understanding their mechanism of action. Research in this area has utilized in vitro assays and studies on host cells to pinpoint potential interacting partners. asm.orgbmglabtech.com

Identification of Potential Host Cell Targets, including Calpain and Pathways Affecting Neutrophil Activation and Epithelial Cells

Research has pointed towards host cell components as the primary targets of aureusimines, particularly phevalin. asm.orgnih.gov Phevalin was initially identified as an inhibitor of calpain, a family of calcium-activated cysteine proteases involved in various cellular processes. ebi.ac.uk However, subsequent studies have shown that while calpain inhibitors can reduce the phagosomal escape of S. aureus, phevalin itself does not appear to act through calpain inhibition in this context; in fact, it may even increase the rate of escape. nih.gov This suggests that phevalin's target in promoting phagosomal escape is distinct from calpain. nih.gov

Aureusimines have also been shown to inhibit the activation of primary human neutrophils. asm.orgplos.orgplos.org Pre-incubation of neutrophils with phevalin significantly decreased the calcium flux that occurs upon stimulation with chemoattractants, indicating an interference with neutrophil activation pathways. plos.orgplos.org This inhibitory effect on a key component of the innate immune system could contribute to the pathogen's ability to establish an infection.

In epithelial cells, the presence of aureusimines is linked to increased host cell death, a process that is diminished in aus mutants. nih.govplos.org The observation that phevalin can amplify gene expression changes in keratinocytes when combined with other bacterial products further supports the idea that it modulates host cell signaling pathways, likely in concert with other virulence factors. capes.gov.brplos.org

Interactive Data Table: Summary of Investigated Host Cell Effects of Aureusimine Analogues (Phevalin)

Host Cell TypeObserved EffectProposed Target/PathwayReference
Epithelial Cells Enhanced phagosomal escapeHost cellular function independent of calpain asm.orgnih.gov
Epithelial Cells Increased cytotoxicity of intracellular bacteriaNot fully elucidated nih.govplos.org
Neutrophils Inhibition of activation (reduced calcium flux)Pathway affecting neutrophil activation asm.orgplos.orgplos.org
Keratinocytes Modest direct effect on gene expression; amplified effect with conditioned mediumMAPK/AP-1 dependent signaling cascades capes.gov.brplos.orgnih.gov
General Eukaryotic Cells Calpain inhibition (initial finding)Calpain (re-evaluated and questioned in phagosomal escape) nih.govebi.ac.uk

Investigations into Interspecies Bacterial Communication

The chemical ecology of microbial communities is shaped by a complex network of signaling molecules that mediate both cooperative and competitive interactions. Within this context, the potential role of this compound, a cyclic dipeptide produced by Staphylococcus aureus, in interspecies bacterial communication has been a subject of scientific speculation, although detailed experimental investigations remain limited. plos.orgebi.ac.ukresearchgate.net The conservation of the ausA gene, responsible for aureusimine synthesis, across various staphylococcal species suggests an important, conserved biological function, which may include mediating interactions with other bacteria. ebi.ac.uk

Initial hypotheses proposed that aureusimines could serve as signaling molecules that allow S. aureus to communicate with and influence the behavior of other co-habiting bacterial species. plos.orgebi.ac.ukresearchgate.net This is a common strategy among bacteria to compete for resources, establish territorial niches, and coordinate group behaviors. However, direct experimental evidence demonstrating the effect of this compound on other bacterial species is not extensively documented in the scientific literature.

While research on this compound's direct role is sparse, studies on other bacterial cyclic dipeptides provide a framework for potential mechanisms. For instance, cyclic dipeptides produced by Lactobacillus reuteri have been shown to interfere with the agr quorum-sensing system of S. aureus, a key regulator of its virulence. pnas.orgnih.gov This antagonistic interaction highlights the potential for small molecules, structurally similar to this compound, to act as interspecies signals. It is conceivable that this compound could have similar or different modulatory effects on the signaling systems of other bacteria.

Furthermore, homologs of the ausA gene have been identified in other human-associated staphylococci, including Staphylococcus epidermidis, Staphylococcus capitis, and Staphylococcus lugdunensis, and production of aureusimines has been detected in some of these species. nih.govoup.com This suggests that aureusimine-mediated signaling may not be exclusive to S. aureus and could play a role in the broader dynamics of the skin and nasal microbiome where these species coexist. The differential production of aureusimine congeners, with S. epidermidis primarily producing tyrvalin (this compound), points towards a potentially nuanced role for these molecules in inter-staphylococcal communication. oup.com

The complex interactions between S. aureus and other prominent pathogens, such as Pseudomonas aeruginosa, are well-documented and involve a host of secreted molecules. frontiersin.orgplos.org However, a specific role for this compound in mediating these interactions has not been explicitly elucidated. The interplay between these two species often involves competitive behaviors, where secreted factors from one can inhibit the growth or virulence of the other. frontiersin.org Whether this compound contributes to this chemical warfare remains an open area for investigation.

Data on Interspecies Bacterial Communication of this compound

Detailed experimental data from peer-reviewed studies specifically investigating the direct effect of this compound on other bacterial species are not currently available. The table below reflects the speculative nature of this biological role and the lack of concrete research findings.

Interacting SpeciesObserved/Hypothesized Effect of this compoundSupporting Evidence
Other Staphylococci (e.g., S. epidermidis)Hypothesized to play a role in inter-staphylococcal signaling and competition.Homologs of the ausA gene are present in other staphylococci, and some produce aureusimines. The specific nature of the interaction is unknown.
Pseudomonas aeruginosaNo direct evidence. Interactions are known to be mediated by other secreted molecules.The complex relationship between S. aureus and P. aeruginosa is well-studied, but a role for this compound has not been identified.
Lactobacillus spp.No direct evidence of this compound affecting Lactobacillus.Research has shown cyclic dipeptides from Lactobacillus can affect S. aureus, suggesting a potential for reciprocal interaction.

Structure Activity Relationship Sar Studies and Derivative Development

Systematic Modification of the Aureusimine Core Structure

The core of aureusimines is a pyrazinone, a six-membered nitrogenous heterocycle. researchgate.net These natural products are cyclic dipeptides synthesized by the non-ribosomal peptide synthetase (NRPS) enzyme AusA in Staphylococcus aureus. researchgate.netnih.gov The biosynthetic pathway involves the condensation of two amino acids, their subsequent modification, and eventual cyclization to form the characteristic pyrazinone ring. nih.gov

The biological activities of aureusimines are intrinsically linked to their unique dipeptide-derived structure. The biosynthetic machinery, particularly the AusA enzyme, dictates the foundational components of the molecule. AusA is a large, dimodular NRPS with an architectural organization of A₁-T₁-C-A₂-T₂-R (Adenylation-Thiolation-Condensation-Adenylation-Thiolation-Reductase). nih.gov

The key structural features are determined by the two adenylation (A) domains, which are responsible for recognizing and activating the specific amino acid precursors:

A₁ Domain: This first domain selectively activates L-Valine. This valine residue forms one half of the dipeptide backbone and is a conserved feature among the primary aureusimines.

A₂ Domain: The second adenylation domain is responsible for activating the second amino acid, which provides the primary source of structural diversity among the naturally occurring aureusimines. For Aureusimine A (also known as tyrvalin), this amino acid is L-Tyrosine. For Aureusimine B (phevalin), it is L-Phenylalanine, and for leuvalin, it is L-Leucine. researchgate.net

Pyrazinone Core: The final structure is formed after the dipeptide is released from the enzyme as an aldehyde, which then spontaneously cyclizes and oxidizes to create the stable pyrazinone heterocycle. nih.gov The integrity of this core and the specific nature of the side chains originating from the two amino acid precursors are essential for its interactions and biological profile.

Systematic studies modifying the amino acid precursors have shed light on the substrate flexibility of the AusA enzyme and the resulting impact on the final product. These studies are critical for understanding which parts of the molecule can be altered.

Research has demonstrated a notable difference in the selectivity of the two adenylation domains:

Position 1 (from A₁ domain): This position shows high fidelity for L-Valine. Attempts to generate analogues by substituting valine with other amino acids such as alanine, leucine, or isoleucine have been unsuccessful, yielding no corresponding pyrazinone product. mcmaster.ca This indicates that the binding pocket of the A₁ domain is structurally constrained and highly specific for valine.

Position 2 (from A₂ domain): In contrast, the second adenylation domain exhibits significant flexibility. mcmaster.ca It is known to accept not only its natural substrates (Tyrosine, Phenylalanine) but also a range of other aromatic amino acid analogues. This promiscuity allows for the biosynthetic generation of novel "unnatural" pyrazinones.

The following table summarizes the outcomes of precursor feeding experiments aimed at modifying the aureusimine structure, highlighting the flexibility of the second position.

Precursor 1 (for A₁ Domain)Precursor 2 (for A₂ Domain)Analogue Produced?Reference
L-Valinep-chloro-phenylalanineYes mcmaster.ca
L-Valinep-fluoro-phenylalanineYes mcmaster.ca
L-Valinep-bromo-phenylalanineYes mcmaster.ca
L-Valine2-chloro-tyrosineYes mcmaster.ca
L-AlanineL-PhenylalanineNo mcmaster.ca
L-LeucineL-PhenylalanineNo mcmaster.ca
L-IsoleucineL-PhenylalanineNo mcmaster.ca

These findings establish that the key to generating structural diversity in the aureusimine family lies in modifying the aromatic amino acid at the second position, while the valine at the first position is largely immutable through biosynthetic methods.

Elucidation of Key Structural Features Essential for Biological Activities

Rational Design and Synthesis of Novel Aureusimine Analogues

Building on SAR insights, researchers have employed both biosynthetic and synthetic strategies to create novel aureusimine analogues. The goal is to produce chemical diversity that can be screened for new or improved biological activities.

Two primary strategies have been utilized to generate novel aureusimine analogues:

Biosynthesis via Heterologous Expression and Precursor-Directed Biosynthesis: A powerful method involves expressing the entire ausA gene in a heterologous host, such as Escherichia coli. mcmaster.ca This engineered organism can then be used as a cellular factory. By feeding the culture various non-natural amino acid analogues, the AusA enzyme incorporates these precursors to produce a range of novel pyrazinones. nih.govmcmaster.ca This chemo-enzymatic approach leverages the inherent flexibility of the A₂ domain to create libraries of new compounds that would be difficult to produce through traditional chemical synthesis. This approach has been successfully used to generate numerous new analogues. nih.gov

Total Chemical Synthesis: Standard organic chemistry provides a direct route to aureusimines and their derivatives. Total synthesis of this compound has been achieved and serves as a method to produce authentic standards for comparison. plos.org This approach offers complete control over the molecular structure, allowing for modifications that are not possible biosynthetically, such as altering the pyrazinone core itself or introducing non-natural stereochemistry.

While strategies for generating novel aureusimine analogues are well-established, the preclinical evaluation of these specific synthetic and biosynthetic derivatives is not yet extensively documented in the scientific literature. The primary focus has been on the generation of these compounds and the characterization of the biosynthetic machinery. nih.govresearchgate.net

However, the biological activities of the parent compounds, this compound and B, provide a framework for how new analogues could be tested. Key biological effects reported for natural aureusimines that would be relevant for the preclinical evaluation of novel analogues include:

Intracellular Survival and Phagosomal Escape: Aureusimines have been shown to contribute to the escape of S. aureus from the phagosome within host cells, a process critical for the bacteria's intracellular survival. plos.orgelifesciences.org Novel analogues could be screened for their ability to enhance or inhibit this effect using automated microscopy and cell-based assays. plos.org

Modulation of Host Immune Cells: Synthetic Aureusimine B (phevalin) has been shown to inhibit the activation of primary human neutrophils, key cells of the innate immune system. plos.org The activity of new derivatives could be assessed by measuring calcium flux in neutrophils in response to stimuli. plos.org

Effects on Keratinocytes: Phevalin, particularly when combined with other bacterial products, can modulate gene expression in human keratinocytes. plos.org Transcriptional profiling of keratinocytes treated with novel analogues could reveal their potential to influence host skin cell responses during infection.

Future preclinical studies would likely involve screening novel analogues in these established in vitro assays to determine if structural modifications lead to altered potency, selectivity, or entirely new biological functions.

Preclinical Assessment of Biological Impact and Potential

Development and Application of Preclinical Model Systems

The preclinical evaluation of Aureusimine A's biological significance has necessitated the use of various model systems to dissect its role in host-pathogen interactions. These models, ranging from cultured cells to animal systems, provide critical insights into the compound's function during Staphylococcus aureus infection.

In Vitro Cellular Models for Host-Pathogen Interaction Studies

To investigate the interplay between S. aureus and host cells at a molecular level, researchers have employed a variety of in vitro cellular models. These systems offer a controlled environment to study specific aspects of the infection process, such as cytotoxicity and intracellular persistence.

A key model system involves the use of well-established epithelial cell lines, such as HeLa cells. nih.govelifesciences.orgnih.gov These adherent cells are a suitable model for studying the pathogenesis of intracellular bacteria, including S. aureus. nih.gov In one study, a high-throughput platform named InToxSa (intracellular toxicity of S. aureus) was developed using a HeLa cell line to quantify the cytotoxic phenotypes of intracellular S. aureus. nih.govelifesciences.org This system measures changes in the fluorescence of propidium (B1200493) iodide, a marker for host cell death, over time as a result of intracellular bacterial activity. elifesciences.org

Human keratinocytes, the primary cells of the epidermis, represent another crucial in vitro model for studying S. aureus infections, particularly those of the skin. nih.govresearchgate.net Both primary human keratinocytes and immortalized keratinocyte cell lines are used to explore the mechanisms of S. aureus internalization. nih.gov Studies have shown that while internalization into immortalized keratinocytes relies on bacterial fibronectin-binding proteins (FnBPs) and the host cell integrin α5β1, primary keratinocytes can utilize both FnBP-dependent and -independent pathways. nih.gov This highlights the importance of using multiple cell models to capture the complexity of host-pathogen interactions. nih.gov Furthermore, research has demonstrated that phevalin (aureusimine B), a related compound, produced by S. aureus biofilms, can modestly affect gene expression in human keratinocytes. researchgate.net

The use of these cellular models has been instrumental in identifying bacterial factors that influence cytotoxicity and intracellular survival. For instance, the InToxSa platform revealed that clinical mutations in the ausA gene, which encodes the aureusimine non-ribosomal peptide synthetase, led to reduced S. aureus cytotoxicity and increased intracellular persistence. nih.govelifesciences.org

Interactive Table: In Vitro Cellular Models Used in this compound Research

Cell Line/Type Model Application Key Findings Related to this compound
HeLa (Epithelial Cell Line) Host-pathogen interaction studies, cytotoxicity assays. nih.govelifesciences.orgnih.gov Mutations in ausA (aureusimine synthetase) reduced cytotoxicity and increased intracellular persistence of S. aureus. nih.govelifesciences.org
Human Keratinocytes Studying internalization mechanisms and host cell response. nih.govresearchgate.net Phevalin (aureusimine B) produced by biofilms had a modest effect on keratinocyte gene expression. researchgate.net

In Vivo Animal Models for Efficacy Assessment

The murine sepsis model is a widely used system to study systemic S. aureus infections. researchgate.netnoblelifesci.comimquestbio.commdpi.com In this model, mice are typically infected intraperitoneally or intravenously with S. aureus, and outcomes such as survival, weight loss, and bacterial burden in organs are monitored. researchgate.netnoblelifesci.complos.org However, conflicting results have emerged regarding the role of aureusimines in virulence within this model. One study reported that an ausA deletion mutant showed attenuated virulence. nih.gov In contrast, a subsequent and more detailed investigation found no significant difference in bacterial numbers in various organs or in weight loss between mice infected with the wild-type strain and an ausA transposon mutant. plos.orgnih.gov This later study concluded that aureusimines are not required for staphylococcal virulence in their murine infection model. nih.gov The discrepancy was attributed to an unintended mutation in the saeS gene in the mutant strain used in the initial report. plos.orgnih.gov

Subcutaneous abscess models in mice are also employed to study localized S. aureus skin infections. researchgate.netnih.govresearchgate.net These models involve injecting bacteria subcutaneously, often with a carrier like Cytodex beads, to induce the formation of abscesses. researchgate.netnih.gov The size of the abscess and the bacterial load within it are key parameters measured. researchgate.net While these models are well-established for studying S. aureus virulence, specific findings directly linking this compound to outcomes in this model are less clear in the available literature, especially in light of the corrected findings regarding its role in virulence. plos.orgnih.gov

The Galleria mellonella (greater wax moth) infection model has gained traction as a valuable non-mammalian system for rapidly assessing bacterial virulence. frontiersin.orgnih.govaltex.orgmdpi.com These larvae are advantageous due to their low cost, ethical considerations, and the ability to be used in high-throughput studies. nih.govmdpi.com Larvae are injected with bacteria, and mortality rates are monitored over time. frontiersin.orgnih.gov This model has been successfully used to study the role of various S. aureus virulence factors and regulatory RNAs during infection. nih.govaltex.org While it is a powerful tool for initial virulence screening, specific studies detailing the effect of this compound in the G. mellonella model are not prominently featured in the provided search context.

Interactive Table: In Vivo Animal Models in this compound Research

Model Application Key Findings and Controversies
Murine Sepsis Assessment of systemic virulence. researchgate.netnoblelifesci.comimquestbio.commdpi.com Initial reports of attenuated virulence of an ausA mutant were later refuted and attributed to an unintended secondary mutation in saeS. plos.orgnih.gov Current evidence suggests aureusimines do not contribute to virulence in this model. plos.orgnih.gov
Murine Subcutaneous Abscess Evaluation of localized skin infection virulence. researchgate.netnih.govresearchgate.net While a standard model for S. aureus virulence, specific, conclusive data on the role of this compound in this model is lacking.
Galleria mellonella Infection High-throughput screening of virulence. frontiersin.orgnih.govaltex.orgmdpi.com A valuable model for initial virulence assessment of S. aureus, but specific studies on this compound's role are not detailed in the provided information.

High-Throughput Screening Platforms for Phenotypic Analysis

High-throughput screening (HTS) platforms are essential for the rapid and large-scale analysis of biological systems, enabling the identification of compounds or genetic elements that modulate specific phenotypes. atrandi.comdrugtargetreview.com In the context of this compound research, HTS has been pivotal in uncovering its role in cytotoxicity.

A notable example is the development of the InToxSa (intracellular toxicity of S. aureus) platform. nih.govelifesciences.org This image-based, high-throughput cytotoxicity screening platform was designed to overcome the limitations of traditional methods that often rely on endpoint measurements of culture supernatants. nih.govelifesciences.org The InToxSa system utilizes a 96-well format to monitor the cytotoxicity of intracellular S. aureus over time within a well-established epithelial cell line model. elifesciences.orgnih.gov By screening a large collection of 387 S. aureus bacteremia isolates, this platform, combined with genomic analysis, identified mutations that altered bacterial cytotoxicity and promoted intracellular persistence. nih.govelifesciences.org

Crucially, this phenotypic screening approach revealed that clinical mutations in the ausA gene, responsible for aureusimine synthesis, were associated with reduced cytotoxicity and an increased ability of the bacteria to persist within host cells. nih.govelifesciences.org This finding was significant as it identified an agr-independent pathway influencing S. aureus virulence phenotypes. nih.gov The InToxSa platform exemplifies how HTS can be applied to perform detailed phenotypic analysis, linking genetic variations, such as those in the aureusimine synthesis pathway, to clinically relevant cellular behaviors. nih.govelifesciences.org

Phenotypic drug discovery (PDD) approaches, in general, allow for the identification of novel drugs or the characterization of compound functions without prior knowledge of the specific molecular target. drugtargetreview.com Image-based phenotypic profiling, a key component of HTS, quantifies morphological changes in cell populations in response to chemical or genetic perturbations. drugtargetreview.com This strategy is less biased than target-based screens and can uncover compounds acting through unknown mechanisms. drugtargetreview.com The investigation into this compound's function has directly benefited from such a high-throughput, cell-based phenomics approach. nih.gov

Future Research Directions and Unanswered Questions

The study of Aureusimine A and its related compounds is a burgeoning field, with initial research opening up numerous avenues for future investigation. While the biosynthetic pathway has been identified and the core structure elucidated, many questions regarding its precise biological roles, mechanisms of action, and potential for therapeutic development remain unanswered. The following sections outline key areas that warrant further exploration.

Q & A

Q. How can researchers ensure ethical validation of in vivo studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design, including power analysis to minimize animal use. Obtain institutional ethics approval (IACUC) and include detailed protocols for anesthesia, euthanasia, and humane endpoints. Publish raw data in repositories like Figshare for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.